3-Methyl-5-(piperidin-1-YL)pyridin-2-amine
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Overview
Description
3-Methyl-5-(piperidin-1-YL)pyridin-2-amine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common motif in many pharmaceuticals, suggests that this compound could be a valuable building block for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-5-(piperidin-1-YL)pyridin-2-amine may involve large-scale Suzuki-Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-1-YL)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperidine ring, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design.
Scientific Research Applications
3-Methyl-5-(piperidin-1-YL)pyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Medicine: Due to its structural features, it is investigated for potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: The compound’s versatility makes it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-5-(piperidin-1-YL)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiviral and anticancer properties.
Berberine: Used for its antimicrobial and antidiabetic effects.
Tetrandine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
3-Methyl-5-(piperidin-1-YL)pyridin-2-amine stands out due to its unique combination of a pyridine and piperidine ring, which can confer distinct pharmacological properties
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3-methyl-5-piperidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C11H17N3/c1-9-7-10(8-13-11(9)12)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3,(H2,12,13) |
InChI Key |
VTEUZBKKTGQGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)N2CCCCC2 |
Origin of Product |
United States |
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